molecular formula C8H19Br2N B1377728 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide CAS No. 856988-73-3

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

Cat. No.: B1377728
CAS No.: 856988-73-3
M. Wt: 289.05 g/mol
InChI Key: NGJQLNOUGAUWCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide typically involves the reaction of a secondary amine, such as N,N-diethylamine, with a 4-bromobutyl halide (e.g., 4-bromobutyl bromide). The reaction is followed by treatment with hydrobromic acid to form the hydrobromide salt. The balanced chemical equation for this synthesis is:

N(C2H5)2+Br(CH2)3X4-Br-N(C2H5)2-(CH2)3-X[4-Br-N(C2H5)2-(CH2)3-H]Br\text{N(C}_2\text{H}_5\text{)}_2 + \text{Br(CH}_2\text{)}_3\text{X} \rightarrow \text{4-Br-N(C}_2\text{H}_5\text{)}_2\text{-(CH}_2\text{)}_3\text{-X} \rightarrow [\text{4-Br-N(C}_2\text{H}_5\text{)}_2\text{-(CH}_2\text{)}_3\text{-H}] \text{Br} N(C2​H5​)2​+Br(CH2​)3​X→4-Br-N(C2​H5​)2​-(CH2​)3​-X→[4-Br-N(C2​H5​)2​-(CH2​)3​-H]Br

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Nucleophilic Substitution: The major products are typically substituted amines.

    Oxidation: The major products can include nitroso compounds.

    Reduction: The major products are usually primary amines.

Scientific Research Applications

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound can be used in studies involving amine interactions and receptor binding.

    Medicine: While not commonly used in therapeutic applications, it can be employed in medicinal chemistry research to explore potential pharmacological properties.

    Industry: It may be used in the development of specialty chemicals and materials.

Mechanism of Action

. the presence of the amine group suggests potential interactions with biological receptors or enzymes, possibly acting as a ligand or inhibitor. The bromine atom may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of the bromine atom and the diethylamine group in this compound provides distinct reactivity and binding properties compared to other similar compounds. This makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

4-bromo-N,N-diethylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJQLNOUGAUWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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